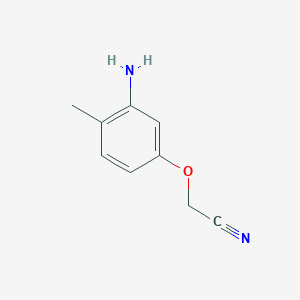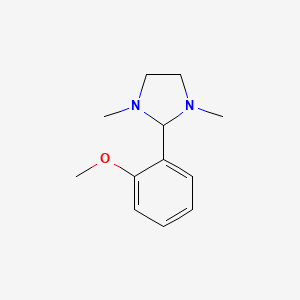
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-
概要
説明
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- is an organic compound with the molecular formula C9H10N2O It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- typically involves the reaction of 3-amino-4-methylphenol with chloroacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the phenoxy group. The reaction is usually conducted in a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)-.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted phenoxyacetonitrile derivatives.
科学的研究の応用
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
類似化合物との比較
Similar Compounds
- (4-Amino-3-methylphenoxy)acetonitrile
- (3-Amino-4-chlorophenoxy)acetonitrile
- (3-Amino-4-methylphenoxy)propionitrile
Uniqueness
ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- is unique due to the specific positioning of the amino and methyl groups on the phenoxy ring, which influences its reactivity and interaction with other molecules. This structural arrangement can result in distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
2-(3-amino-4-methylphenoxy)acetonitrile |
InChI |
InChI=1S/C9H10N2O/c1-7-2-3-8(6-9(7)11)12-5-4-10/h2-3,6H,5,11H2,1H3 |
InChIキー |
JHIQNGHHTVAADT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCC#N)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-hydroxy-5-[(phenylmethylene)amino]-](/img/structure/B8790506.png)












